molecular formula C9H11N2Na2O8P B14880228 2'-Deoxyuridine 3'-monophosphate, disodium salt

2'-Deoxyuridine 3'-monophosphate, disodium salt

Cat. No.: B14880228
M. Wt: 352.15 g/mol
InChI Key: PTNKRXQFQCUXNH-CDNBRZBRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyuridine-3’-monophosphate, Disodium Salt (dUMP.Na2) is a deoxynucleotide that plays a crucial role in the biosynthesis of DNA. It is the deoxygenated form of uridine monophosphate (UMP) and serves as a precursor to deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis . This compound is often used in biochemical research and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt typically involves the deoxygenation of uridine monophosphate (UMP). The process begins with the conversion of UMP to uridine diphosphate (UDP) using nucleoside monophosphate kinase. Subsequently, ribonucleotide reductase catalyzes the reduction of UDP to deoxyuridine diphosphate (dUDP). Finally, dUDP is converted to deoxyuridine monophosphate (dUMP) through the removal of phosphate groups .

Industrial Production Methods

Industrial production of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves large-scale enzymatic reactions. The enzymes used in these reactions include nucleoside monophosphate kinase and ribonucleotide reductase. These enzymes facilitate the conversion of UMP to dUMP in a controlled environment, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine-3’-monophosphate, Disodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of dUMP, reduced forms such as deoxyuridine, and substituted analogs with various functional groups .

Mechanism of Action

The primary mechanism of action of 2’-Deoxyuridine-3’-monophosphate, Disodium Salt involves its role as a substrate for thymidylate synthase. Thymidylate synthase catalyzes the reductive methylation of dUMP to form deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis and repair . The molecular targets involved in this pathway include thymidylate synthase and various nucleotides that participate in the methylation process .

Properties

Molecular Formula

C9H11N2Na2O8P

Molecular Weight

352.15 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H13N2O8P.2Na/c12-4-6-5(19-20(15,16)17)3-8(18-6)11-2-1-7(13)10-9(11)14;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

InChI Key

PTNKRXQFQCUXNH-CDNBRZBRSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.